ethyl2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate
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Overview
Description
Ethyl2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which makes them highly versatile and useful in various chemical and biological applications. This particular compound is characterized by the presence of a bromo group and an ester functional group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution Reactions: Formation of substituted imidazole derivatives with various functional groups.
Oxidation: Formation of oxidized imidazole derivatives.
Reduction: Formation of reduced imidazole derivatives.
Scientific Research Applications
Ethyl2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The bromo group and ester functional group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate can be compared with other similar imidazole derivatives, such as:
2-Bromo-1-methyl-1H-imidazole: Lacks the ester functional group, resulting in different reactivity and applications.
1,5-Dimethyl-1H-imidazole-4-carboxylate: Contains a carboxylate group instead of a bromo group, leading to different chemical properties and uses.
2-Bromo-4,5-dimethyl-1H-imidazole:
The uniqueness of this compound lies in its combination of the bromo group and ester functional group, which imparts distinct chemical properties and a wide range of applications in various fields.
Biological Activity
Ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate is a synthetic compound belonging to the class of imidazole derivatives. Its unique structure, characterized by the presence of a bromo group and an ethyl acetate moiety, contributes to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical formula for ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate is C${9}$H${10}$BrN${2}$O${2}$. The compound features an imidazole ring substituted with a bromo group at the 2-position and two methyl groups at the 1 and 5 positions. The ethyl acetate moiety enhances its solubility and reactivity, making it suitable for various biological applications.
The biological activity of ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The imidazole ring can interact with enzymes, potentially inhibiting their activity. For instance, imidazole derivatives are known to inhibit enzymes like HIV protease and IMP dehydrogenase (IMPDH), which are crucial in viral replication processes .
- Receptor Modulation : The compound may also bind to various receptors, influencing cellular signaling pathways. This interaction can lead to either activation or inhibition of specific biological responses.
Biological Activities
Antiviral Activity : Imidazole derivatives have been recognized for their antiviral properties. Studies indicate that compounds similar to ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate exhibit significant activity against viral strains such as HIV and dengue virus. The mechanism often involves interference with viral replication by inhibiting key enzymes .
Antimicrobial Properties : Ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate has demonstrated antibacterial and antifungal activities. Research indicates that imidazole derivatives can disrupt microbial cell membranes or inhibit essential metabolic pathways .
Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The exact mechanism remains under investigation but may involve modulation of signaling pathways related to cell growth and survival.
Comparative Analysis with Similar Compounds
To better understand the unique properties of ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate, a comparison with structurally similar compounds is essential:
Compound Name | Structure | Unique Features |
---|---|---|
Ethyl 2-(1-methylimidazol-4-yl)acetate | C${9}$H${10}$N${2}$O${2}$ | Lacks bromine; different biological activity profile. |
2-Bromo-N-methylimidazole | C${6}$H${6}$BrN$_{3}$ | Simpler structure; used in medicinal chemistry. |
Ethyl 4-methylimidazole acetate | C${9}$H${11}$N${3}$O${2}$ | Different substitution pattern; varied reactivity. |
The presence of the bromo group in ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate enhances its reactivity compared to these analogs, potentially leading to distinct pharmacological profiles.
Case Studies and Research Findings
Several studies have explored the biological activities of imidazole derivatives:
- Antiviral Efficacy : A study demonstrated that certain imidazole derivatives exhibited EC$_{50}$ values in the micromolar range against dengue virus (DENV), indicating promising antiviral potential .
- Antimicrobial Activity : Research has shown that imidazole compounds can effectively inhibit the growth of various bacterial strains, suggesting their utility as antimicrobial agents.
- Anticancer Studies : Preliminary findings indicate that some imidazole derivatives induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction .
Properties
Molecular Formula |
C9H13BrN2O2 |
---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
ethyl 2-(2-bromo-1,5-dimethylimidazol-4-yl)acetate |
InChI |
InChI=1S/C9H13BrN2O2/c1-4-14-8(13)5-7-6(2)12(3)9(10)11-7/h4-5H2,1-3H3 |
InChI Key |
OJIIWTDOUJBUSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N(C(=N1)Br)C)C |
Origin of Product |
United States |
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